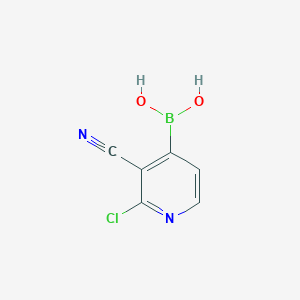
1-(2-Methoxy-benzyl)-piperazine hydrochloride
Description
1-(2-Methoxy-benzyl)-piperazine hydrochloride is a chemical compound. It is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The 2-methoxy-benzyl group is attached to one of the nitrogen atoms of the piperazine ring. This compound is likely to be a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxy-benzyl)-piperazine hydrochloride would consist of a piperazine ring with a 2-methoxybenzyl group attached to one of the nitrogen atoms. The hydrochloride indicates that there is a chloride ion associated with the molecule, likely forming an ionic bond with the piperazine nitrogen .Chemical Reactions Analysis
The chemical reactions involving 1-(2-Methoxy-benzyl)-piperazine hydrochloride could be influenced by the presence of the piperazine ring and the 2-methoxybenzyl group. Piperazine derivatives are known to undergo various types of reactions, including nucleophilic substitution reactions . The 2-methoxybenzyl group could also participate in reactions, particularly those involving the methoxy (OCH3) group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxy-benzyl)-piperazine hydrochloride would be influenced by its molecular structure. For example, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, boiling point, and other properties could be determined through experimental analysis.Future Directions
The future directions for research and development involving 1-(2-Methoxy-benzyl)-piperazine hydrochloride could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, and chemical synthesis . This could involve conducting further studies to understand its properties, mechanisms of action, and potential applications.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJCFSMTNJALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride](/img/structure/B1388202.png)
